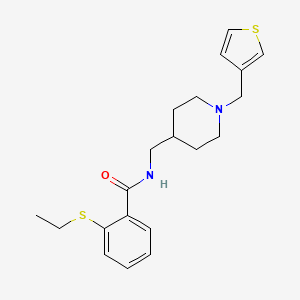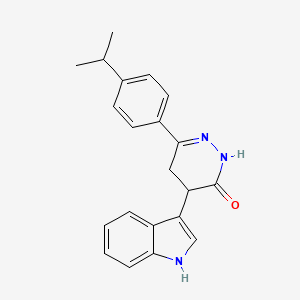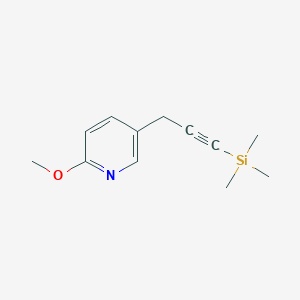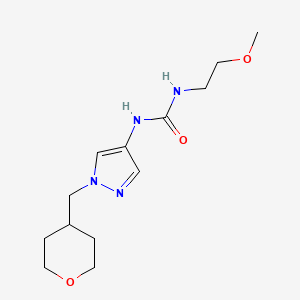
2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, also known as ETPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETPB is a benzamide derivative with a molecular formula of C24H30N2OS2 and a molecular weight of 442.63 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
- Chemical Synthesis and Inhibitory Activity : The compound has been involved in chemical synthesis processes, particularly in the creation of novel amide and urea derivatives of thiazol-2-ethylamines, showing inhibitory activity against Trypanosoma brucei, a pathogen causing human African trypanosomiasis. The synthesized derivatives displayed potency in vitro, with several compounds exhibiting more effectiveness than the parent molecule. However, these compounds showed temporary reductions in parasitemia without a cure in in vivo settings, attributed to poor metabolic stability (Patrick et al., 2016).
- Antimicrobial Activity : The structure has been linked to the synthesis of new benzamide derivatives and their complexes, which have shown promising antimicrobial activities against various bacterial strains. The copper complexes of these benzamides exhibited superior activities compared to free ligands and standard antibiotics against certain bacteria (Khatiwora et al., 2013).
Bioactivity and Therapeutic Potential
- Enzyme Inhibition and Therapeutic Potential : The structural motif has been part of molecules synthesized for potential therapeutic applications, like inhibiting acetylcholinesterase, showing significant promise as antidementia agents. These compounds exhibited substantial in vitro and in vivo activity, indicating potential applications in treating neurodegenerative diseases (Sugimoto et al., 1990).
- Antituberculosis Activity : Derivatives containing the structural framework have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing inhibitory effects on specific enzymes essential for the pathogen's survival, indicating potential use in antituberculosis therapy (Jeankumar et al., 2013).
Material Science and Analytical Applications
- Crystallography and Material Analysis : The compound has been involved in crystallography studies to understand its structural features, providing insights into molecular interactions and stability. These analyses are crucial in material science for designing and synthesizing new compounds with desired properties (Sharma et al., 2016).
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c1-2-25-19-6-4-3-5-18(19)20(23)21-13-16-7-10-22(11-8-16)14-17-9-12-24-15-17/h3-6,9,12,15-16H,2,7-8,10-11,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGMPQAMYOAXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2823416.png)
![5-(4-Chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2823418.png)
![3-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2823419.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2823422.png)


![3-[2-(Dimethylsulfamoylamino)ethyl]-4-oxo-1,2,3-benzotriazine](/img/structure/B2823430.png)


![6-Methoxy-4-{4-[(pyridin-3-yl)methyl]piperazine-1-carbonyl}quinoline](/img/structure/B2823433.png)
![(2,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2823434.png)
